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Compound of Interest

Compound Name:
Ethyl (cyclohexylamino)

(oxo)acetate

Cat. No.: B1352792 Get Quote

Introduction: Ethyl (cyclohexylamino)(oxo)acetate is a chemical compound with the

molecular formula C₁₀H₁₇NO₃. As a dicarbonyl compound containing both amide and ester

functional groups, its structural confirmation relies heavily on a combination of spectroscopic

techniques. This guide provides a detailed overview of the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl
(cyclohexylamino)(oxo)acetate. It also outlines the general experimental protocols for

acquiring such data, serving as a valuable resource for researchers, scientists, and

professionals in drug development involved in the synthesis and characterization of related

small molecules.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for ethyl (cyclohexylamino)
(oxo)acetate, this section details the predicted spectroscopic data based on the compound's

chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals

corresponding to the ethyl and cyclohexyl moieties, as well as the amide proton.
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃ (ethyl) 1.2-1.4 Triplet 3H

CH₂ (ethyl) 4.2-4.4 Quartet 2H

CH (cyclohexyl,

attached to N)
3.6-3.9 Multiplet 1H

CH₂ (cyclohexyl) 1.1-2.0 Multiplets 10H

NH (amide) 7.5-8.5 Broad Singlet 1H

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will feature signals for the carbonyl

carbons of the ester and amide groups, in addition to the carbons of the ethyl and cyclohexyl

groups.

Carbon Predicted Chemical Shift (δ, ppm)

CH₃ (ethyl) ~14

CH₂ (ethyl) ~62

CH (cyclohexyl, attached to N) ~50

CH₂ (cyclohexyl) 24-32

C=O (ester) 160-165

C=O (amide) 155-160

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional

groups.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

N-H Stretch 3200-3400

Amide N-H stretching, likely a

single, sharp to moderately

broad peak.

C-H Stretch 2850-3000

Aliphatic C-H stretching from

the ethyl and cyclohexyl

groups.

C=O Stretch 1735-1750 Ester carbonyl stretching.[1]

C=O Stretch 1650-1680
Amide I band (C=O stretching).

[2][3]

N-H Bend 1510-1550 Amide II band (N-H bending).

C-O Stretch 1150-1250 Ester C-O stretching.[3]

Mass Spectrometry (MS)
In mass spectrometry, ethyl (cyclohexylamino)(oxo)acetate is expected to show a molecular

ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Data Point Predicted Value

Molecular Formula C₁₀H₁₇NO₃

Molecular Weight 199.25 g/mol

Predicted Molecular Ion (M⁺) m/z 199

Potential Fragment Ions

[M - OCH₂CH₃]⁺ m/z 154 (Loss of the ethoxy group)

[M - C₂H₅]⁺ m/z 170 (Loss of the ethyl group)

[C₆H₁₁NHCO]⁺
m/z 126 (Fragment corresponding to the

cyclohexylamino-carbonyl moiety)

[C₆H₁₁]⁺ m/z 83 (Cyclohexyl cation)
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Experimental Protocols
The following are general methodologies for the spectroscopic analysis of a small organic

molecule like ethyl (cyclohexylamino)(oxo)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H

NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

[4][5]

Process the data similarly to the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg

of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., chloroform, carbon tetrachloride).[7]

Instrumentation: Use a Fourier-transform infrared spectrophotometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the solvent.[8]

Place the prepared sample in the instrument's sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as

methanol, acetonitrile, or a mixture with water.

Instrumentation: A variety of mass spectrometers can be used, often coupled with a

chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS).[9][10][11] Common ionization techniques for small molecules include Electrospray

Ionization (ESI) and Electron Ionization (EI).[9][11]

Data Acquisition:
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Introduce the sample into the ion source. For LC-MS, the sample is injected into the liquid

chromatograph, which separates the components before they enter the mass

spectrometer.

The molecules are ionized in the source.

The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio

(m/z).

The detector records the abundance of each ion.

The resulting mass spectrum plots ion intensity versus m/z. For structural elucidation,

tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and

analyze their fragmentation patterns.[12]

Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and

structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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